6-TAMRA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

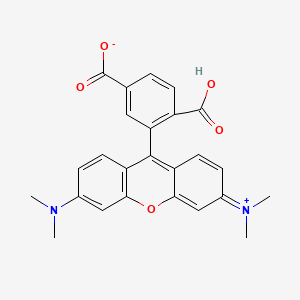

IUPAC Name |

4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCMHKNAGZHBDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376331 |

Source

|

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-67-5 |

Source

|

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxytetramethylrhodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-TAMRA: A Comprehensive Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) is a versatile and widely utilized fluorescent dye in molecular biology and biotechnology. As a derivative of rhodamine, it exhibits a bright orange-red fluorescence, high photostability, and is readily available in various reactive forms for covalent labeling of biomolecules.[1][2] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant workflows to empower researchers in their experimental design and execution. This compound is particularly prominent in applications such as Förster Resonance Energy Transfer (FRET), quantitative real-time PCR (qPCR), fluorescence microscopy, and automated DNA sequencing.[3]

Core Properties of this compound

The utility of this compound in a diverse range of applications stems from its distinct spectral and physicochemical properties. While there are two primary isomers, 5-TAMRA and this compound, their spectral characteristics are nearly identical.[4] The choice between them often depends on the specific biomolecule being labeled, with this compound being predominantly used for labeling nucleotides and in nucleic acid sequencing.[5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a consolidated reference for experimental planning.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 565 nm | The exact maximum can vary with solvent, pH, and conjugation.[4][6][7] |

| Emission Maximum (λem) | ~565 - 583 nm | Dependent on environmental factors.[4][6][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[6][8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | Represents the efficiency of converting absorbed light into emitted light.[6] |

| Molecular Weight (Free Acid) | ~430.45 g/mol | [7] |

| Molecular Weight (NHS Ester) | ~527.52 g/mol | The succinimidyl ester form is commonly used for labeling primary amines.[4][9] |

Key Applications and Methodologies

Biomolecule Labeling

This compound is frequently used to fluorescently label proteins, antibodies, peptides, and oligonucleotides.[10] The most common reactive form is the N-hydroxysuccinimide (NHS) ester, which forms a stable amide bond with primary amine groups present on the biomolecule.[9][11]

This protocol provides a general method for labeling proteins with primary amines.

Materials:

-

This compound NHS Ester

-

Target protein in an amine-free buffer (e.g., PBS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5

-

Desalting column (e.g., Sephadex G-25)

-

Microcentrifuge tubes and pipettes

Methodology:

-

Prepare this compound Stock Solution: Dissolve the this compound NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be protected from light and can be stored at -20°C for future use.[10]

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.[10]

-

Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may need to be determined empirically.[10]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

Purification: Remove the unreacted, free dye from the labeled protein using a desalting column or spin filtration.[10]

-

Storage: Store the purified, labeled protein at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.[10]

Caption: Workflow for labeling proteins with this compound NHS Ester.

Quantitative Real-Time PCR (qPCR)

In qPCR, this compound is commonly employed as a quencher in dual-labeled probes, most notably in TaqMan® assays.[3][12] The probe is an oligonucleotide that also contains a reporter fluorophore (e.g., FAM) at the 5' end. Due to the close proximity of the reporter and quencher, the reporter's fluorescence is suppressed via FRET. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter and quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[12]

This protocol outlines the general steps for setting up a TaqMan® qPCR reaction.

Materials:

-

cDNA template

-

TaqMan® Universal PCR Master Mix (contains DNA polymerase, dNTPs, and buffer)

-

Forward and reverse primers (optimized concentrations, typically 100-900 nM)

-

TaqMan® probe with a 5' reporter (e.g., FAM) and a 3' quencher (this compound) (optimized concentration, typically 50-300 nM)

-

Nuclease-free water

-

Optical-grade PCR plates or tubes

Methodology:

-

Reaction Setup: Prepare a master mix containing the TaqMan® Universal PCR Master Mix, primers, probe, and nuclease-free water. Calculate the required volumes for the number of reactions.[12][13]

-

Aliquot Master Mix: Aliquot the master mix into the PCR plate wells.[12]

-

Add Template: Add the cDNA template to the respective wells. Include no-template controls (NTCs) to check for contamination.

-

Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Thermal Cycling: Place the plate in a real-time PCR instrument and perform the thermal cycling. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.[14]

-

Initial Denaturation: 95°C for 2-10 minutes

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute (fluorescence is read at this step)

-

-

-

Data Analysis: Analyze the amplification curves and determine the cycle threshold (Ct) values for each sample.

Caption: Mechanism of a TaqMan probe with a FAM reporter and this compound quencher.

Fluorescence Microscopy

This compound is a valuable tool in fluorescence microscopy for visualizing the localization and dynamics of labeled biomolecules within cells.[1][15] Its photostability allows for extended imaging periods. Recent advancements have led to the development of cell-permeable this compound derivatives for no-wash live-cell imaging, which is particularly advantageous for studying cellular processes in real-time.[15][16]

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a technique used to study molecular interactions in solution.[17] It relies on the principle that a small, fluorescently labeled molecule (like a this compound labeled peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. When this molecule binds to a larger molecule (e.g., a protein), its tumbling is slowed, leading to an increase in the polarization of the emitted light. This change in polarization can be used to determine binding affinities and screen for inhibitors of molecular interactions.[17][18]

Conclusion

This compound remains a cornerstone fluorophore in molecular biology due to its robust spectral properties, versatility in labeling a wide array of biomolecules, and its critical role in well-established techniques such as qPCR and FRET.[4] A thorough understanding of its characteristics and the methodologies in which it is employed is essential for designing and executing sensitive and reproducible fluorescence-based assays. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging the power of this compound in their scientific endeavors.

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. interchim.fr [interchim.fr]

- 3. genelink.com [genelink.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biotium.com [biotium.com]

- 8. This compound, Carboxytetramethylrhodamine Oligonucleotide Labeling [biosyn.com]

- 9. empbiotech.com [empbiotech.com]

- 10. youdobio.com [youdobio.com]

- 11. biotium.com [biotium.com]

- 12. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QPCR Protocol with Taqman® probe Clinisciences [clinisciences.com]

- 14. paho.org [paho.org]

- 15. researchgate.net [researchgate.net]

- 16. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]

- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

6-TAMRA: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of 6-Carboxytetramethylrhodamine (6-TAMRA), a widely utilized fluorophore in biological and biomedical research. This document consolidates key quantitative data, details established experimental protocols, and visualizes relevant molecular processes and workflows to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral and Photophysical Properties of this compound

This compound is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is recognized for its high photostability and is commonly used for labeling peptides, proteins, and nucleic acids.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is particularly prevalent for its ability to readily react with primary amines on biomolecules to form stable covalent bonds.[3][4]

The precise spectral characteristics of this compound can be influenced by factors such as the solvent, pH, and its conjugation state. Below is a summary of its key photophysical properties.

| Property | Value | Notes |

| Excitation Maximum (λex) | 540 - 556 nm | Dependent on solvent and conjugation. Common excitation laser lines include 532 nm, 546 nm, and 561 nm.[1][5] |

| Emission Maximum (λem) | 565 - 580 nm | Dependent on solvent and conjugation.[5][6][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 92,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength.[8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | Represents the efficiency of converting absorbed light into emitted fluorescence.[7] |

| Molecular Weight (Free Acid) | ~430.45 g/mol | For the unconjugated fluorophore. |

| Molecular Weight (NHS Ester) | ~527.52 g/mol | For the amine-reactive form.[4] |

Experimental Protocols

Accurate and reproducible experimental outcomes rely on standardized protocols. The following sections detail methodologies for measuring the spectral properties of this compound and for its use in biomolecule labeling.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general steps for determining the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound (free acid or conjugated to a biomolecule)

-

High-purity solvent (e.g., ethanol, methanol, or a suitable buffer like PBS, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in the chosen solvent.

-

Further dilute the stock solution to a final concentration where the absorbance at the excitation maximum is below 0.1 to minimize inner filter effects.[6] A concentration of 1 µmol/L or less is often recommended for rhodamines.[6]

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both.[9]

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 575 nm).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 570 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile, with the peak indicating the emission maximum (λem).

-

-

Data Analysis:

-

Process the data to identify the peak excitation and emission wavelengths.

-

Ensure to subtract the spectrum of a solvent-only blank.

-

Protocol for Labeling Biomolecules with this compound NHS Ester

This protocol provides a general method for conjugating this compound NHS ester to primary amines on proteins or other biomolecules.[10]

Materials:

-

This compound NHS Ester

-

Biomolecule to be labeled

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration)

Procedure:

-

Dissolve this compound NHS Ester: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[10]

-

Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. Buffers containing primary amines, such as Tris, should be avoided.[10]

-

Reaction: Add a calculated molar excess of the this compound NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling; a 5-10 fold molar excess of dye is a common starting point.[10]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10]

-

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as gel filtration chromatography.[10]

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate common applications and workflows involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biotium.com [biotium.com]

- 5. TAMRA dye for labeling in life science research [baseclick.eu]

- 6. Quantitative assessment of rhodamine spectra [html.rhhz.net]

- 7. lifetein.com [lifetein.com]

- 8. Spectrum [Rhodamine Red] | AAT Bioquest [aatbio.com]

- 9. digitallibrary.ump.ac.id [digitallibrary.ump.ac.id]

- 10. youdobio.com [youdobio.com]

An In-depth Technical Guide to the Photostability of 6-TAMRA Under Laser Excitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) is a widely utilized fluorescent dye in biological and biomedical research, prized for its bright orange-red fluorescence and relatively high photostability.[1] Its applications are extensive, ranging from labeling nucleotides and oligonucleotides to its use in fluorescence microscopy, real-time PCR, and Förster Resonance Energy Transfer (FRET) assays.[1][2] As laser-based instrumentation becomes increasingly central to these techniques, a thorough understanding of this compound's photostability under intense light excitation is critical for accurate data acquisition and interpretation. This technical guide provides a comprehensive overview of the photophysical properties of this compound, factors influencing its photostability under laser excitation, and detailed experimental protocols for its characterization.

Core Photophysical Properties of this compound

This compound is a rhodamine derivative characterized by its xanthene core structure. Its spectral properties are influenced by the solvent environment, pH, and conjugation state.[1] A summary of its key photophysical parameters is presented in Table 1.

Table 1: Core Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~541 - 565 nm | [1] |

| Emission Maximum (λem) | ~565 - 583 nm | [1] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.3 | [1] |

| Molecular Weight | 430.45 g/mol | [2] |

Photostability of this compound Under Laser Excitation

Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, upon exposure to light. For rhodamine dyes like this compound, photobleaching is a complex process influenced by the excitation wavelength, laser power, and the local chemical environment. While generally considered photostable, high-intensity laser irradiation can lead to irreversible loss of fluorescence.

Mechanisms of Photobleaching

The primary pathway for photobleaching in many organic dyes, including rhodamines, involves the triplet state. Upon excitation, the this compound molecule transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state via fluorescence, a fraction can undergo intersystem crossing (ISC) to a long-lived triplet state (T₁).[3][4]

From the triplet state, the molecule can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically modify and destroy the fluorophore. The presence of certain ions, such as Mn²⁺, has been shown to increase the intersystem crossing efficiency in TAMRA, thereby accelerating photobleaching.[3]

dot

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

At very high laser intensities, multi-photon absorption can lead to excitation to higher energy states, from which other photodegradation pathways may become significant.

Quantitative Assessment of Photostability

A key parameter for quantifying photostability is the photobleaching quantum yield (Φ_b) , which represents the probability that an excited molecule will undergo irreversible photobleaching. While specific, reproducible values for this compound under various laser conditions are not extensively reported in the literature, the general principles of its measurement are well-established.

Another important parameter is the fluorescence lifetime (τ_f) , the average time a molecule spends in the excited state before returning to the ground state. While fluorescence lifetime itself is an intrinsic property, changes in the sample due to photobleaching can affect lifetime measurements over time.[5]

Experimental Protocols for Assessing Photostability

Accurate determination of this compound's photostability requires carefully designed experiments. Below are detailed methodologies for measuring key photostability parameters.

Measurement of Photobleaching Quantum Yield

The photobleaching quantum yield can be determined by monitoring the decrease in fluorescence intensity over time during continuous laser illumination.

Experimental Workflow:

dot

Caption: Workflow for determining the photobleaching quantum yield of this compound.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO for stock, and an aqueous buffer for measurements).

-

Prepare a dilute solution with an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.

-

Degas the solution if investigating the influence of oxygen.

-

-

Instrumentation:

-

Utilize a stable laser source with a wavelength close to the absorption maximum of this compound (e.g., 532 nm or 546 nm).[6]

-

Measure the laser power at the sample plane using a calibrated power meter.

-

Employ a sensitive fluorescence detector, such as a photomultiplier tube (PMT) or a CCD camera.

-

Use appropriate optical filters to isolate the fluorescence emission from the excitation light.

-

-

Data Acquisition:

-

Record the initial fluorescence intensity (F₀).

-

Continuously illuminate the sample with the laser and record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased.

-

-

Data Analysis:

-

Plot F(t)/F₀ as a function of time.

-

Fit the data to a single or multi-exponential decay model to determine the photobleaching rate constant(s) (k_b).

-

The photobleaching quantum yield (Φ_b) can then be calculated using the formula: Φ_b = k_b / (σ * I) where:

-

k_b is the photobleaching rate constant (s⁻¹).

-

σ is the absorption cross-section at the excitation wavelength (cm²).

-

I is the laser irradiance (photons·cm⁻²·s⁻¹).

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Experimental Workflow:

dot

Caption: Workflow for measuring fluorescence lifetime using TCSPC.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound as described for quantum yield measurements.

-

-

Instrumentation:

-

A picosecond pulsed laser is used for excitation. The repetition rate should be chosen to be significantly lower than the fluorescence decay rate to avoid pulse pile-up.

-

A high-speed, single-photon sensitive detector, such as a single-photon avalanche diode (SPAD) or a microchannel plate photomultiplier (MCP-PMT), is required.

-

The core of the setup is the TCSPC electronics, which accurately measure the time difference between the laser pulse (start signal) and the detected photon (stop signal).

-

-

Data Acquisition:

-

The instrument response function (IRF) is first measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The fluorescence decay of the this compound sample is then recorded by accumulating photon arrival times over many excitation cycles to build a histogram.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

Deconvolution is performed using iterative reconvolution algorithms.

-

The resulting decay curve is fitted to a single or multi-exponential model to extract the fluorescence lifetime(s) (τ_f).

-

Factors Influencing this compound Photostability

Several factors can significantly impact the photostability of this compound under laser excitation:

-

Laser Power: Higher laser power leads to a faster rate of photobleaching.

-

Excitation Wavelength: While excitation at the absorption maximum is most efficient for fluorescence, off-peak excitation can sometimes reduce photobleaching, albeit at the cost of signal intensity.

-

Oxygen Concentration: The presence of molecular oxygen is a key factor in triplet-state mediated photobleaching. Deoxygenating the sample solution can significantly enhance photostability.

-

Solvent Environment: The polarity and viscosity of the solvent can influence the rates of non-radiative decay pathways, including intersystem crossing.

-

Presence of Quenchers: As mentioned, certain metal ions like Mn²⁺ can act as triplet-state quenchers, accelerating photobleaching.[3] Conversely, the addition of antifade reagents can protect the dye from photodegradation.

Conclusion

This compound remains a valuable fluorescent probe for a wide array of applications. However, achieving reliable and quantitative results, particularly in experiments involving high-intensity laser illumination, necessitates a thorough understanding of its photostability. By employing the rigorous experimental protocols outlined in this guide, researchers can accurately characterize the photobleaching quantum yield and fluorescence lifetime of this compound under their specific experimental conditions. This knowledge is paramount for optimizing experimental parameters, minimizing photodamage, and ensuring the integrity of the collected data. Further research to populate a comprehensive database of this compound's photostability parameters under a wide range of laser excitation conditions would be a valuable contribution to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

A Technical Guide to 6-TAMRA: Unveiling its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 6-Carboxytetramethylrhodamine (6-TAMRA), a widely utilized fluorophore in biological research and diagnostics. This document delves into its quantum yield and extinction coefficient, provides detailed experimental protocols for their determination, and illustrates its application in studying cellular signaling pathways and common experimental workflows.

Core Photophysical Properties of this compound

This compound is a bright, orange-red fluorescent dye belonging to the rhodamine family. Its photostability and high fluorescence intensity make it a popular choice for a variety of applications, including DNA sequencing, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET). The key spectral properties of this compound are summarized below. It is important to note that these values can be influenced by environmental factors such as solvent polarity, pH, and conjugation to biomolecules.

| Property | Value | Notes |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | Varies with solvent and conjugation. For this compound NHS ester, a value of 84,000 M⁻¹cm⁻¹ is commonly cited.[1] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | Highly dependent on the solvent and conjugation state. For the NHS ester, a quantum yield of 0.1 is often reported.[1][2] |

| Excitation Maximum (λex) | ~541 - 565 nm | Dependent on the solvent and whether it is free or conjugated.[2][3] |

| Emission Maximum (λem) | ~567 - 583 nm | Dependent on the solvent and whether it is free or conjugated.[1][2][3] |

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for quantitative applications of this compound. The following sections provide detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law:

A = εcl

where:

-

A is the absorbance

-

ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in M)

-

l is the path length of the cuvette (typically 1 cm)

Materials:

-

This compound (or its derivative, e.g., this compound NHS ester)

-

High-purity solvent (e.g., DMSO, methanol, or an appropriate buffer)

-

Spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Cuvettes with a 1 cm path length

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration. For example, dissolve 1 mg of this compound (MW: 430.45 g/mol ) in 1 mL of DMSO to get a ~2.32 mM stock solution.

-

-

Prepare Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to obtain several solutions with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Measure Absorbance:

-

Record the absorbance spectrum of each dilution using the spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance at λmax for each dilution.

-

-

Calculate the Extinction Coefficient:

-

Plot a graph of absorbance at λmax versus concentration.

-

Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.

-

Alternatively, for each dilution, calculate ε using the formula: ε = A / (c * l). The average of these values will give the molar extinction coefficient.

-

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves a reference standard with a known quantum yield, is a widely used and reliable technique.

Materials:

-

This compound sample of interest

-

A quantum yield standard with known Φ and spectral properties similar to this compound (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

High-purity solvent, the same for both the sample and the standard.

-

Spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions:

-

Prepare stock solutions of both the this compound sample and the reference standard in the same solvent.

-

-

Prepare a Series of Dilutions:

-

Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner-filter effects.

-

-

Measure Absorbance:

-

Measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

-

-

Measure Fluorescence Emission:

-

For each solution, record the fluorescence emission spectrum using the same excitation wavelength used for the absorbance measurements. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Integrate Fluorescence Intensity:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

-

Plot Data:

-

For both the this compound sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

-

Calculate Quantum Yield:

-

Determine the slope of the linear fit for both the sample (m_sample) and the standard (m_std).

-

The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

Signaling Pathways and Experimental Workflows

This compound is a versatile tool for visualizing and quantifying biological processes. Below are examples of its application in studying a signaling pathway and in common experimental workflows.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound labeled peptides can be used as substrates to assay the activity of kinases within the MAPK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival. For instance, a peptide containing the consensus sequence for Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, can be labeled with this compound. Phosphorylation of this peptide by active ERK can be detected by various methods, providing a readout of ERK activity.

MAPK signaling cascade leading to the phosphorylation of a this compound labeled peptide substrate by ERK.

Immunofluorescence Experimental Workflow

Immunofluorescence (IF) is a technique used to visualize the localization of a specific protein or antigen in cells or tissues using a specific antibody. This compound can be conjugated to a secondary antibody for fluorescent detection.

A typical workflow for indirect immunofluorescence using a this compound conjugated secondary antibody.

Förster Resonance Energy Transfer (FRET) Experimental Workflow

FRET is a mechanism describing energy transfer between two light-sensitive molecules. It is a powerful tool for studying molecular interactions. In a FRET experiment, a donor fluorophore in its excited state can transfer energy to an acceptor fluorophore in close proximity (typically <10 nm). This compound is often used as an acceptor for donor fluorophores like fluorescein (B123965) (FAM).

Conceptual workflow for a FRET experiment to study the interaction between two biomolecules.

References

Navigating the Challenges of 6-TAMRA Solubility in Aqueous Buffers: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Carboxytetramethylrhodamine (6-TAMRA) in aqueous buffers, a critical consideration for researchers, scientists, and drug development professionals. While this compound is a widely utilized fluorescent dye for labeling biomolecules in various applications, its inherent hydrophobicity presents challenges in aqueous environments. This document offers a detailed exploration of the factors influencing its solubility, quantitative data from available literature, and robust experimental protocols to empower researchers in optimizing their experimental workflows.

Understanding the Solubility Profile of this compound

This compound is an amine-reactive fluorescent dye prized for its brightness and photostability, making it a staple in applications such as immunochemistry, automated DNA sequencing, and Fluorescence Resonance Energy Transfer (FRET) assays.[1] However, its solubility in aqueous solutions is limited and significantly influenced by the physicochemical properties of the buffer system.

Solubility in Organic Solvents

To prepare stock solutions, this compound is readily soluble in various organic solvents. This high solubility in organic solvents is a key factor in the initial preparation of the dye before its introduction into an aqueous system.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 2.86 | 6.64 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Dimethylformamide (DMF) | 2 | 4.65 | - |

| Methanol (MeOH) | Soluble | - | - |

Table 1: Solubility of this compound in Common Organic Solvents.

Aqueous Buffer Solubility

The solubility of this compound in aqueous buffers is notably lower than in organic solvents and is highly dependent on the pH of the solution. The carboxylic acid moiety on the this compound molecule plays a crucial role in its aqueous solubility. At pH values above its pKa, the carboxylic acid group is deprotonated, rendering the molecule more polar and thus more soluble in water.

| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) |

| DMF:PBS (pH 7.2) (1:5) | 0.16 | 0.37 |

Table 2: Solubility of this compound in a DMF/PBS Mixture.

General observations indicate that this compound is soluble in aqueous buffers with a pH greater than 6.5.[2][3] However, at higher concentrations, the hydrophobic nature of the rhodamine backbone can lead to aggregation, even at favorable pH values.[4]

Factors Influencing this compound Solubility in Aqueous Buffers

Several factors can significantly impact the solubility and stability of this compound in aqueous solutions. Careful consideration of these factors is essential to prevent precipitation and ensure the accuracy and reproducibility of experimental results.

-

pH: As previously mentioned, pH is a critical determinant of this compound solubility. In acidic conditions (pH < 6.5), the carboxylic acid group is protonated, reducing the molecule's polarity and leading to decreased aqueous solubility. For optimal solubility, it is recommended to use buffers with a pH in the neutral to slightly alkaline range.

-

Buffer Composition: The choice of buffering agent can influence solubility. While specific comparative data is scarce, it is advisable to test the solubility of this compound in the specific buffer system to be used in the experiment. Common biological buffers such as Tris-HCl and HEPES are frequently used in protocols involving TAMRA-labeled molecules.

-

Ionic Strength: The ionic strength of the buffer can affect the solubility of charged molecules like this compound. While the exact effect can be complex and dependent on the specific dye and buffer system, some studies on similar rhodamine dyes have shown that increasing ionic strength can impact dye aggregation and sorption.

-

Temperature: Temperature can influence solubility, although this is often a less critical factor within the typical temperature ranges of biological experiments. For preparing stock solutions, some protocols recommend allowing the vial to warm to room temperature before opening to prevent condensation.

-

Aggregation: The hydrophobic nature of the TAMRA molecule can lead to self-aggregation in aqueous solutions, particularly at higher concentrations.[4] This aggregation can result in precipitation and fluorescence quenching, where the close proximity of the dye molecules leads to a decrease in the overall fluorescence signal. The use of organic co-solvents or detergents may be necessary to mitigate aggregation when working with highly concentrated solutions of this compound or TAMRA-labeled biomolecules.

Experimental Protocols

Given the variability in experimental conditions, it is often necessary for researchers to determine the solubility of this compound in their specific aqueous buffer system. The following protocols provide a framework for preparing this compound solutions and determining their aqueous solubility.

Protocol for Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into the desired aqueous buffer.

Materials:

-

This compound, solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound and transfer it to a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube vigorously to dissolve the solid. If necessary, use an ultrasonic bath to aid dissolution.[1]

-

Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol for Determining Aqueous Solubility using UV-Vis Spectrophotometry

This protocol outlines a general method for determining the saturation solubility of this compound in a specific aqueous buffer using UV-Visible spectrophotometry. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Materials:

-

This compound stock solution in DMSO or DMF

-

The aqueous buffer of interest

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of >10,000 x g

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen aqueous buffer by diluting the stock solution. The final concentration of the organic solvent should be kept constant and at a minimum (e.g., <1%) across all standards.

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of this compound (approximately 555 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the slope of the line will be the molar extinction coefficient.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound stock solution to a known volume of the aqueous buffer in a microcentrifuge tube. The goal is to create a solution where not all of the dye will dissolve.

-

Vortex the tube vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved this compound.[4]

-

-

Measurement and Calculation:

-

Carefully collect the supernatant, ensuring that no particulate matter is transferred.

-

Measure the absorbance of the supernatant at the λmax of this compound. It may be necessary to dilute the supernatant with the aqueous buffer to bring the absorbance within the linear range of the calibration curve.

-

Using the equation of the line from the calibration curve, calculate the concentration of this compound in the supernatant. If the supernatant was diluted, remember to account for the dilution factor in the final calculation. This concentration represents the saturation solubility of this compound in that specific aqueous buffer under the tested conditions.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows where the solubility of this compound is a critical parameter.

Caption: General workflow for labeling a protein with this compound NHS ester.

Caption: A typical workflow for a FRET-based assay using this compound as the acceptor.

Conclusion

The solubility of this compound in aqueous buffers is a multifaceted issue that requires careful consideration of pH, buffer composition, and the potential for aggregation. While direct dissolution in aqueous media can be challenging, the use of organic co-solvents for stock solutions and careful control of buffer conditions can lead to successful experimental outcomes. This guide provides researchers with the foundational knowledge and practical protocols to navigate the complexities of this compound solubility, ensuring the reliability and accuracy of their fluorescence-based assays. By understanding the factors that govern its behavior in aqueous environments, scientists can fully harness the power of this versatile fluorescent probe in their research endeavors.

References

The Influence of pH on 6-TAMRA Fluorescence Intensity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) is a widely utilized fluorescent dye in biological research, valued for its brightness and photostability. Its application spans a multitude of techniques, including DNA sequencing, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET) based assays. A critical parameter influencing the fluorescent properties of many fluorophores is the pH of the surrounding environment. This technical guide provides an in-depth analysis of the effect of pH on the fluorescence intensity of this compound, offering quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in the accurate interpretation of their results. While this compound is often considered to be relatively stable in the physiological pH range, understanding its behavior across a broader pH spectrum is crucial for experimental design and data analysis, particularly in studies involving cellular compartments with varying pH or in the development of pH-sensitive probes.

The Chemical Basis of pH Sensitivity in Rhodamines

The fluorescence of rhodamine dyes, including this compound, is intrinsically linked to their molecular structure, which can exist in equilibrium between different forms depending on the pH. The two primary states are the fluorescent zwitterionic (or quinonoid) form and a non-fluorescent spirolactone form.

At neutral to alkaline pH, the zwitterionic form is predominant. This form possesses a delocalized π-electron system across the xanthene core, which is responsible for its strong absorption and emission of light. In highly acidic conditions, the equilibrium can shift towards the formation of a colorless, non-fluorescent spirolactone. This structural change disrupts the conjugated system, thereby quenching fluorescence. Additionally, protonation of the dimethylamino groups can occur at very low pH, which can also influence the spectral properties.

The equilibrium between these forms is a key determinant of the fluorescence intensity of this compound at a given pH.

Caption: pH-dependent equilibrium of this compound between its fluorescent and non-fluorescent forms.

Quantitative Analysis of this compound Fluorescence Across Different pH Values

While often cited for its relative pH insensitivity in the physiological range, studies have shown that the fluorescence intensity of this compound can exhibit some variation across a broader pH spectrum. The following table summarizes data from a study that investigated the fluorescence of TAMRA-labeled microspheres at various pH levels.

| pH | Relative Fluorescence Intensity (%) |

| 4.0 | 95 ± 5 |

| 5.0 | 98 ± 5 |

| 6.0 | 100 ± 5 |

| 7.0 | 100 ± 5 |

| 8.0 | 97 ± 5 |

| 9.0 | 94 ± 5 |

| 10.0 | 92 ± 5 |

Note: The data presented is normalized to the maximum fluorescence intensity observed at pH 7.0. The values are illustrative and may vary depending on the specific experimental conditions, such as the conjugation state of the dye and the buffer composition.

The data indicates that this compound maintains high fluorescence intensity in the pH range of 4 to 10, with only minor decreases observed at the extremes of this range. This relative stability makes it a reliable fluorophore for many biological applications that occur within this pH spectrum.

Experimental Protocol for Measuring pH-Dependent Fluorescence of this compound

This section provides a detailed methodology for quantifying the fluorescence intensity of this compound at various pH values.

1. Materials:

-

This compound, free acid or conjugated to a biomolecule of interest

-

A series of buffers covering the desired pH range (e.g., 0.1 M citric acid/sodium citrate (B86180) for pH 3-6, 0.1 M sodium phosphate (B84403) for pH 6-8, and 0.1 M sodium carbonate/bicarbonate for pH 9-11)

-

Deionized water

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

-

pH meter

2. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a concentration of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

3. Preparation of Working Solutions:

-

Prepare a series of buffers at the desired pH values. Verify the final pH of each buffer using a calibrated pH meter.

-

Dilute the this compound stock solution in each pH buffer to a final concentration in the low micromolar or nanomolar range. The optimal concentration should be determined empirically to avoid inner filter effects and ensure the signal is within the linear range of the spectrofluorometer.

4. Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the spectrofluorometer. For this compound, typical excitation wavelengths range from 540 to 555 nm, and the emission is typically collected around 575 to 585 nm.[1]

-

Use the corresponding blank buffer for each pH value to zero the instrument.

-

Measure the fluorescence intensity of each this compound working solution.

-

Record the fluorescence emission spectra for each pH value to observe any potential shifts in the emission maximum.

5. Data Analysis:

-

Subtract the background fluorescence of the blank buffer from the fluorescence reading of the corresponding this compound sample.

-

Plot the corrected fluorescence intensity as a function of pH.

-

Normalize the data to the highest fluorescence intensity value to facilitate comparison.

Caption: Experimental workflow for measuring the effect of pH on this compound fluorescence.

Conclusion

References

An In-depth Technical Guide to Amine Labeling with 6-TAMRA NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-TAMRA (Tetramethylrhodamine) NHS ester, a widely used fluorescent dye for labeling primary amines in biomolecules. It covers the core principles of the labeling chemistry, detailed experimental protocols, and critical data for successful bioconjugation.

Introduction to this compound NHS Ester

6-Carboxytetramethylrhodamine N-succinimidyl ester (this compound NHS ester) is an amine-reactive fluorescent probe belonging to the rhodamine family of dyes.[1][2] Its succinimidyl ester moiety reacts specifically with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, to form a stable amide bond.[3][4][5] This covalent conjugation makes it an invaluable tool for fluorescently labeling proteins, peptides, and nucleic acids for a variety of applications in research and drug development.[3]

The this compound fluorophore exhibits bright orange-red fluorescence, with excitation and emission maxima suitable for common laser lines and filter sets.[3] It is frequently employed in techniques such as fluorescence microscopy, flow cytometry, and automated DNA sequencing.[1][3]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound NHS ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 527.53 g/mol | [6] |

| Chemical Formula | C₂₉H₂₅N₃O₇ | [2][6] |

| Excitation Maximum (λex) | 541 - 548 nm | [2][3] |

| Emission Maximum (λem) | 567 - 576 nm | [1][2] |

| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [2] |

| Recommended Storage | -20°C, desiccated and protected from light | [3][6][7] |

| Solubility | DMSO, DMF | [2][3] |

Reaction Mechanism

The labeling reaction of this compound NHS ester with a primary amine proceeds via a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the this compound dye and the biomolecule, with the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amine is deprotonated and thus nucleophilic.[8]

Caption: Reaction of this compound NHS ester with a primary amine.

Experimental Protocols

Detailed methodologies for labeling proteins and oligonucleotides with this compound NHS ester are provided below.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound NHS ester.[9]

Materials:

-

This compound NHS Ester

-

Protein to be labeled (at 1-10 mg/mL)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., desalting column or spin filter)

Procedure:

-

Prepare this compound NHS Ester Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the labeling reaction.[9]

-

Labeling Reaction: Add the this compound NHS ester stock solution to the protein solution to achieve a molar ratio of 5-10 moles of dye per mole of protein.[9] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]

-

Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or using a spin filter.[9]

-

Storage: Store the labeled protein conjugate at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C.[9]

Oligonucleotide Labeling Protocol

This protocol is adapted for labeling amine-modified oligonucleotides.

Materials:

-

This compound NHS Ester

-

Amine-modified oligonucleotide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

-

Ethanol (B145695) (absolute, cold)

-

3 M NaCl solution

-

Purification system (e.g., HPLC or gel electrophoresis)

Procedure:

-

Prepare this compound NHS Ester Stock Solution: Dissolve 200 µg of this compound NHS ester in 14 µL of anhydrous DMSO.[10][11]

-

Prepare Oligonucleotide Solution: Dissolve 100 µg of the amine-modified oligonucleotide in the labeling buffer.

-

Labeling Reaction: Add the this compound NHS ester stock solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction for at least 6 hours at room temperature. Overnight incubation may not significantly increase labeling efficiency.[10]

-

Purification:

-

Ethanol Precipitation: Add one-tenth volume of 3 M NaCl and two and a half volumes of cold absolute ethanol to the reaction.[11] Centrifuge to pellet the oligonucleotide. A second ethanol precipitation may be necessary to remove non-specifically bound TAMRA.[10]

-

HPLC or Gel Electrophoresis: Purify the labeled oligonucleotide from the unlabeled and free dye using reverse-phase HPLC or preparative gel electrophoresis.[10]

-

-

Storage: Store the purified, labeled oligonucleotide at -20°C.

Experimental Workflow

The general workflow for labeling biomolecules with this compound NHS ester involves several key stages from preparation to final analysis.

Caption: General workflow for amine labeling with this compound NHS ester.

Applications in Research and Drug Development

The ability to covalently attach a bright and photostable fluorophore like this compound to biomolecules has made it a valuable tool in numerous applications:

-

Fluorescence Microscopy: Labeled antibodies and proteins are used to visualize the localization and dynamics of specific targets within cells and tissues.

-

Flow Cytometry: Fluorescently tagged antibodies enable the identification and quantification of specific cell populations.

-

Protein and Peptide Labeling: Creating fluorescently labeled proteins and peptides for use in binding assays and other functional studies.

-

Nucleic Acid Labeling: Labeled oligonucleotides are used as probes in fluorescence in situ hybridization (FISH) and as primers in automated DNA sequencing.[1]

-

FRET Studies: this compound can act as an acceptor for fluorophores like FAM in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions.

Stability and Storage

Proper handling and storage of this compound NHS ester and its conjugates are crucial for maintaining their reactivity and fluorescence.

| Compound | Storage Conditions | Shelf Life | Reference |

| This compound NHS Ester (Solid) | -20°C, desiccated, protected from light | Up to 12 months | [7] |

| This compound NHS Ester (in DMSO) | -20°C | 1 month | [1] |

| This compound NHS Ester (in DMSO) | -80°C | 6 months | [1] |

| Labeled Conjugate | 4°C, protected from light | Short-term | [9] |

| Labeled Conjugate | -20°C, protected from light (aliquoted) | Long-term | [9] |

Note: NHS esters are sensitive to moisture and should be handled accordingly to prevent hydrolysis.

This technical guide provides a solid foundation for researchers and professionals to effectively utilize this compound NHS ester for their amine labeling needs. By following the detailed protocols and understanding the underlying principles, successful and reproducible bioconjugation can be achieved.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]

- 3. empbiotech.com [empbiotech.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medkoo.com [medkoo.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. youdobio.com [youdobio.com]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Storage and Stability of 6-TAMRA Labeled Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for 6-Carboxytetramethylrhodamine (6-TAMRA) labeled oligonucleotides. Adherence to these guidelines is critical for preserving the integrity of the oligonucleotide and the functionality of the fluorescent label, ensuring the accuracy and reproducibility of experimental results. This document outlines key storage parameters, provides quantitative stability data, and details experimental protocols for assessing the stability of these vital research tools.

Core Principles of Fluorescent Oligonucleotide Storage

The stability of this compound labeled oligonucleotides is influenced by several key factors: temperature, light exposure, storage medium, and handling practices. Proper management of these variables will significantly extend the shelf-life and maintain the performance of the labeled probes.

Temperature: Temperature is the most critical factor in the long-term stability of oligonucleotides.[1] For extended storage, freezing is paramount.

Light Protection: this compound, like other fluorophores, is susceptible to photobleaching, an irreversible process that leads to a loss of fluorescence.[2][3]

Storage Medium: The choice of solvent for resuspended oligonucleotides can impact their stability, particularly at temperatures above freezing.[1]

Handling Practices: Repeated freeze-thaw cycles and exposure to nucleases can compromise the structural integrity of oligonucleotides.[4][5]

Quantitative Stability Data

The following table summarizes the expected stability of fluorescently labeled oligonucleotides under various storage conditions. These values are based on studies assessing the purity of the oligonucleotide over time.[3]

| Storage Condition | Form | Temperature | Duration | Expected Stability | Assessment Criterion |

| Long-term | Dried (Lyophilized) | Room Temperature | 18 months | Stable | ≤5% variation in purity by HPLC and CGE[3] |

| Long-term | Dried (Lyophilized) | -20°C | 24 months | Stable | ≤5% variation in purity by HPLC and CGE[3] |

| Long-term | In TE Buffer (pH 8.0) or Nuclease-Free Water | -20°C | 24 months | Stable | ≤5% variation in purity by HPLC and CGE[3] |

| Long-term | In TE Buffer (pH 8.0) or Nuclease-Free Water | -80°C | Over 1 year | Stable[2] | General Recommendation |

| Short-term | In Solution (TE Buffer or Water) | 4°C | Up to 2 weeks | Stable[6] | General Recommendation |

| Shipping/Transient | Dried or in Solution | 37°C | Up to 6 weeks | Stable[7][8] | General Recommendation |

Recommended Storage Workflow

The following diagram illustrates the recommended workflow for receiving, preparing, and storing this compound labeled oligonucleotides to ensure maximum stability and performance.

Workflow for optimal storage and handling of this compound labeled oligonucleotides.

Experimental Protocols for Stability Assessment

To ensure the integrity and performance of this compound labeled oligonucleotides, particularly for long-term studies or when troubleshooting experimental variability, it is advisable to perform stability assessments. The following are detailed protocols for quantifying oligonucleotide concentration and assessing purity and degradation.

Protocol 1: Quantification of Oligonucleotide Concentration by UV-Vis Spectrophotometry

This protocol is used to determine the initial concentration of the resuspended oligonucleotide stock and to monitor for any changes in concentration over time.

Materials:

-

This compound labeled oligonucleotide stock solution

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) or nuclease-free water

-

UV-transparent cuvettes (e.g., quartz) or a NanoDrop spectrophotometer

-

Calibrated spectrophotometer

Procedure:

-

Prepare a Dilution:

-

Create a dilution of your oligonucleotide stock solution in the same buffer it is resuspended in. A typical dilution is 1:20 or 1:40. For example, add 5 µL of the stock to 195 µL of buffer for a 1:40 dilution.[9]

-

-

Blank the Spectrophotometer:

-

Use the same buffer used for dilution as the blank.

-

-

Measure Absorbance:

-

Measure the absorbance of the diluted oligonucleotide at 260 nm (A260).[9] It is also recommended to measure at 280 nm (for purity from protein contamination) and at the excitation maximum of this compound (~555 nm) to assess the dye concentration.

-

-

Calculate Concentration:

-

The concentration of the oligonucleotide can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm).

-

Alternatively, a simplified formula is often used: Concentration (µg/mL) = A260 × dilution factor × 33 µg/mL (for single-stranded DNA).[10]

-

For more accurate quantification, use the specific extinction coefficient provided by the oligonucleotide manufacturer.

-

Protocol 2: Assessment of Oligonucleotide Integrity by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)

This method separates the full-length, intact oligonucleotide from shorter degradation products (n-1, n-2 mers) and other impurities.

Materials:

-

HPLC system with a UV detector and preferably a fluorescence detector

-

Reversed-phase C18 column suitable for oligonucleotide analysis

-

Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0

-

Mobile Phase B: 100 mM TEAA in acetonitrile

-

This compound labeled oligonucleotide samples (from different time points and storage conditions)

-

Control (t=0) sample

Procedure:

-

Sample Preparation:

-

Dilute the oligonucleotide samples to a suitable concentration (e.g., 10-20 µM) in Mobile Phase A.

-

-

HPLC Method:

-

Column: C18, 2.1 x 50 mm, 1.7 µm particle size (or similar)

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 50-60°C

-

UV Detection: 260 nm

-

Fluorescence Detection: Excitation at 555 nm, Emission at 580 nm

-

Gradient:

-

0-2 min: 5% B

-

2-12 min: 5-25% B (linear gradient)

-

12-13 min: 25-95% B (linear gradient for cleaning)

-

13-15 min: 95% B

-

15-16 min: 95-5% B (return to initial conditions)

-

16-20 min: 5% B (equilibration)

-

-

-

Data Analysis:

-

Integrate the peak area of the full-length product and any degradation peaks in the chromatogram.

-

Calculate the percentage of the intact oligonucleotide at each time point relative to the total peak area.

-

Compare the results to the t=0 control to determine the extent of degradation.

-

Protocol 3: Forced Degradation Study

This protocol is designed to accelerate the degradation of the oligonucleotide to identify potential degradation products and pathways.

Materials:

-

This compound labeled oligonucleotide

-

0.1 M HCl (acidic stress)

-

0.1 M NaOH (basic stress)

-

3% Hydrogen Peroxide (oxidative stress)

-

Water bath or incubator set to a high temperature (e.g., 60-80°C) (thermal stress)[4]

-

Photostability chamber or a light source with controlled output (photostability stress)[11]

Procedure:

-

Prepare Stress Samples:

-

For each stress condition, prepare a solution of the oligonucleotide (e.g., 100 µM).

-

Acid/Base Hydrolysis: Mix the oligonucleotide solution with an equal volume of 0.1 M HCl or 0.1 M NaOH.

-

Oxidation: Mix the oligonucleotide solution with 3% hydrogen peroxide.

-

Thermal Stress: Incubate the oligonucleotide solution at an elevated temperature.

-

Photostability: Expose the oligonucleotide solution to a controlled light source.

-

-

Time Points:

-

Take aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Analyze the samples from each time point using the IP-RP-HPLC method described in Protocol 2.

-

-

Evaluation:

-

Identify the degradation products and assess the rate of degradation under each stress condition. This information helps in understanding the stability-indicating nature of the analytical method and the potential degradation pathways.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between storage conditions and the potential degradation pathways for this compound labeled oligonucleotides.

Factors influencing the stability of this compound labeled oligonucleotides.

By adhering to the guidelines and utilizing the protocols outlined in this technical guide, researchers can ensure the long-term stability and reliable performance of their this compound labeled oligonucleotides, leading to more robust and reproducible scientific outcomes.

References

- 1. Using a Fluorescent PCR-capillary Gel Electrophoresis Technique to Genotype CRISPR/Cas9-mediated Knockout Mutants in a High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ppd.com [ppd.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. agilent.com [agilent.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. pepolska.pl [pepolska.pl]

- 7. agilent.com [agilent.com]

- 8. wp.minerva-biolabs.com [wp.minerva-biolabs.com]

- 9. How do I quantify oligonucleotides by spectrophotometer? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 10. nathan.instras.com [nathan.instras.com]

- 11. database.ich.org [database.ich.org]

The Stability and Application of 6-TAMRA NHS Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the shelf life, storage, handling, and application of 6-Carboxytetramethylrhodamine N-succinimidyl ester (6-TAMRA NHS ester). This amine-reactive fluorescent dye is a valuable tool for labeling proteins, peptides, and oligonucleotides for various research and drug development applications, including fluorescence microscopy, FRET assays, and cellular imaging.

Shelf Life and Storage of this compound NHS Ester Powder

The stability of this compound NHS ester is critical for its successful application in labeling reactions. As a reactive compound, its shelf life is primarily influenced by storage temperature, moisture, and light exposure.

Recommended Storage Conditions and Shelf Life

Proper storage is paramount to prevent the degradation of this compound NHS ester. The powder form is significantly more stable than solutions. Key recommendations include:

-

Long-term Storage : For long-term storage, the solid powder should be kept at -20°C.[1][2][3][4][5][6] Some suppliers suggest that storage at temperatures between -20°C and -80°C is suitable for up to one year.[1] One manufacturer indicates a shelf life of over two years if stored properly at -20°C.[3]

-

Short-term Storage : For short-term use, storage at 0-4°C for days to weeks is acceptable.[3]

-

Desiccation : It is crucial to store the powder under dry conditions, as NHS esters are susceptible to hydrolysis.[2][4][7] Using a desiccator or storing the vial within a sealed bag containing desiccant is highly recommended.[2][8]

-

Protection from Light : this compound is a fluorescent dye and should be protected from light to prevent photobleaching, especially when in solution.[2][4][5]

Quantitative Data on Shelf Life

The following table summarizes the recommended storage conditions and corresponding shelf life for this compound NHS ester in both solid (powder) and solution forms, based on information from various suppliers.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid (Powder) | -20°C | 12 months to > 2 years[2][3] | Must be kept dry and protected from light. |

| 0-4°C | Short-term (days to weeks)[3] | For immediate use. | |

| Stock Solution | -80°C | Up to 6 months[9] | Use anhydrous solvent (e.g., DMSO). Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month[9] | Use anhydrous solvent. Shorter-term than -80°C. |

Handling Precautions

To ensure the longevity of this compound NHS ester, the following handling precautions should be observed:

-

Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[7][8]

-

For preparing stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]

-

After use, it is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to displace moisture and oxygen.[7]

-

For stock solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1][8]

Experimental Protocols

Preparation of this compound NHS Ester Stock Solution